N6-Monobutyryl-2'-deoxyadenosine 3'

Vue d'ensemble

Description

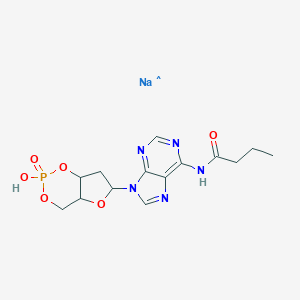

N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is a cyclic nucleotide that plays a crucial role in various biological processes, including signal transduction pathways. This compound is often used in scientific research to study cellular responses and signaling mechanisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt involves the modification of adenosine derivatives. The process typically includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.

Butyrylation: The N6 position of the adenosine derivative is butyrylated using butyric anhydride under basic conditions.

Cyclization: The cyclic monophosphate structure is formed through cyclization reactions involving phosphorylating agents.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the cyclic phosphate ring.

Oxidation: Oxidative reactions can modify the butyryl group or the adenine base.

Substitution: Nucleophilic substitution reactions can occur at the N6 position or the phosphate group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Adenosine derivatives and inorganic phosphate.

Oxidation: Oxidized adenosine derivatives.

Substitution: Substituted adenosine derivatives.

Applications De Recherche Scientifique

Chemical and Biological Properties

N6-Monobutyryl-2'-deoxyadenosine 3' is a derivative of adenosine, characterized by the presence of a butyryl group at the nitrogen-6 position. This modification can influence its interaction with biological targets, enhancing its stability and bioavailability compared to unmodified nucleosides.

Key Properties:

- Molecular Formula: C13H17N5O4

- Molecular Weight: 295.31 g/mol

- IUPAC Name: 2-amino-9-(butanoyl)-1H-purin-6(9H)-one

Scientific Research Applications

The applications of N6-Monobutyryl-2'-deoxyadenosine 3' span several research areas:

Biochemistry and Molecular Biology

- Enzyme Substrate Studies: MBdA serves as a substrate in enzymatic assays to study nucleoside kinases and other related enzymes. Its modified structure allows for the investigation of enzyme specificity and kinetics.

- Signal Transduction Research: The compound is utilized in studies examining cyclic nucleotide signaling pathways, particularly in understanding how modifications affect receptor interactions and downstream signaling events.

Pharmacology

- Antiviral Activity: Research has indicated that N6-Monobutyryl-2'-deoxyadenosine 3' exhibits antiviral properties. It has been tested against various viruses, showing potential as a therapeutic agent in viral infections.

- Cancer Treatment: Studies suggest that MBdA may enhance the efficacy of certain chemotherapeutic agents by modulating cellular responses to treatment, thereby improving outcomes in cancer therapies.

Drug Development

- Prodrug Design: The butyryl modification can be exploited in the design of prodrugs that release active nucleoside derivatives upon metabolism. This approach aims to enhance drug delivery and minimize side effects.

- Targeted Therapy: Due to its ability to bind selectively to certain receptors or enzymes, MBdA is being explored as a candidate for targeted therapies in diseases like cancer and autoimmune disorders.

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antiviral activity of N6-Monobutyryl-2'-deoxyadenosine 3' against herpes simplex virus (HSV). The findings indicated that MBdA significantly inhibited viral replication in vitro, suggesting its potential as a therapeutic agent for HSV infections .

Case Study 2: Cancer Therapeutics

Another study focused on the use of MBdA in combination with traditional chemotherapeutics for treating breast cancer. The results demonstrated that MBdA enhanced the cytotoxic effects of doxorubicin by promoting apoptosis in cancer cells, highlighting its role as an adjunct therapy .

Mécanisme D'action

The compound exerts its effects by activating cAMP-dependent protein kinases (PKA). Upon entering the cell, it binds to the regulatory subunits of PKA, causing the release of the catalytic subunits. These catalytic subunits then phosphorylate various target proteins, leading to changes in cellular functions and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate sodium salt: Another analog of cAMP with similar properties but with two butyryl groups.

Dibutyryl cyclic-AMP sodium salt: A more lipophilic analog of cAMP with greater cell permeability.

Uniqueness

N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt is unique due to its specific butyrylation at the N6 position, which provides distinct biochemical properties and stability compared to other cAMP analogs. This makes it particularly useful in studies requiring precise modulation of cAMP signaling.

Activité Biologique

N6-Monobutyryl-2'-deoxyadenosine 3' (N6-Bu-dA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and gene expression. This article explores the biological activity of N6-Bu-dA, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.

N6-Bu-dA is a derivative of adenosine, characterized by the addition of a butyryl group at the nitrogen-6 position. Its chemical formula is . This modification alters its interaction with cellular components and influences its biological functions.

-

Cyclic Nucleotide Pathways :

N6-Bu-dA acts as a precursor to cyclic nucleotides, particularly cyclic AMP (cAMP). It has been shown to activate protein kinase A (PKA) pathways, which are crucial for various cellular processes including metabolism, gene transcription, and cell proliferation . -

Gene Expression Regulation :

Research indicates that modifications like N6-methyl-2'-deoxyadenosine (m6dA), which is structurally related to N6-Bu-dA, play significant roles in regulating gene expression. The accumulation of these modifications in neuronal cells correlates with transcriptional activation necessary for memory formation and synaptic plasticity .

Cell Signaling

N6-Bu-dA has been implicated in enhancing intracellular signaling pathways. For instance:

- Calcium Mobilization : Studies demonstrated that N6-Bu-dA can induce rapid increases in intracellular calcium levels in Jurkat T cells, similar to the effects observed with cAMP . This suggests its potential role in modulating immune responses.

In Vitro Studies

In various in vitro studies, N6-Bu-dA has shown:

- Cell Proliferation : It can influence the proliferation of different cell types by modulating cell cycle progression. For example, sodium butyrate (a related compound) has been shown to induce cell cycle arrest and apoptosis in cancer cells through similar pathways .

- Apoptosis Induction : The compound has been associated with increased apoptotic markers in specific cell lines, indicating its potential as an anti-cancer agent .

Comparative Analysis with Related Compounds

The following table summarizes key differences between N6-Bu-dA and other related compounds:

| Compound | Structure Modification | Primary Activity | Cellular Effects |

|---|---|---|---|

| N6-Monobutyryl cAMP | Butyryl at N6 | PKA Activation | Increased Ca²⁺ signaling |

| Sodium Butyrate | Butyryl at C4 | HDAC Inhibition | Cell cycle arrest |

| N6-Methyl-2'-deoxyadenosine | Methyl at N6 | Gene Expression Regulation | Memory Formation |

Case Studies

- Neuronal Activity : In a study involving fear extinction training in mice, researchers found that the presence of m6dA was crucial for the expression of genes necessary for memory extinction . This highlights the potential role of nucleoside modifications like N6-Bu-dA in cognitive processes.

- Cancer Research : Investigations into the effects of sodium butyrate on colorectal cancer cells have revealed that butyrate derivatives can induce apoptosis and inhibit proliferation through pathways that may also be activated by N6-Bu-dA .

Propriétés

InChI |

InChI=1S/C14H18N5O6P.Na/c1-2-3-10(20)18-13-12-14(16-6-15-13)19(7-17-12)11-4-8-9(24-11)5-23-26(21,22)25-8;/h6-9,11H,2-5H2,1H3,(H,21,22)(H,15,16,18,20); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKPBOORPDEEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC4C(O3)COP(=O)(O4)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585230 | |

| Record name | PUBCHEM_16219693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108347-96-2 | |

| Record name | PUBCHEM_16219693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.